Cas no 1867512-42-2 (methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate)

Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is a chiral intermediate featuring a triazole moiety and an ester functional group. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical applications where enantiopurity is critical. The presence of the 2-methyl-1,2,3-triazole group enhances its utility as a building block for bioactive compounds, including protease inhibitors and antimicrobial agents. The ester group offers versatility for further derivatization, enabling coupling or hydrolysis reactions. This compound is characterized by high chemical stability and compatibility with standard synthetic protocols, making it suitable for scalable production. Its well-defined structure ensures reproducibility in research and industrial settings.
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate structure
1867512-42-2 structure
商品名:methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
CAS番号:1867512-42-2
MF:C7H12N4O2
メガワット:184.195780754089
CID:5906929
PubChem ID:165508591

methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate 化学的及び物理的性質

名前と識別子

    • 1867512-42-2
    • methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
    • EN300-1286163
    • インチ: 1S/C7H12N4O2/c1-11-9-4-6(10-11)5(8)3-7(12)13-2/h4-5H,3,8H2,1-2H3/t5-/m1/s1
    • InChIKey: CAJOHWVKRFUPKP-RXMQYKEDSA-N
    • ほほえんだ: O(C)C(C[C@H](C1C=NN(C)N=1)N)=O

計算された属性

  • せいみつぶんしりょう: 184.09602564g/mol
  • どういたいしつりょう: 184.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1286163-500mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
500mg
$1014.0 2023-10-01
Enamine
EN300-1286163-5000mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
5000mg
$3065.0 2023-10-01
Enamine
EN300-1286163-50mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
50mg
$888.0 2023-10-01
Enamine
EN300-1286163-10000mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
10000mg
$4545.0 2023-10-01
Enamine
EN300-1286163-1000mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
1000mg
$1057.0 2023-10-01
Enamine
EN300-1286163-100mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
100mg
$930.0 2023-10-01
Enamine
EN300-1286163-250mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
250mg
$972.0 2023-10-01
Enamine
EN300-1286163-1.0g
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
1g
$0.0 2023-06-07
Enamine
EN300-1286163-2500mg
methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
1867512-42-2
2500mg
$2071.0 2023-10-01

methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate 関連文献

methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoateに関する追加情報

Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate (CAS No. 1867512-42-2): A Comprehensive Overview

Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate, identified by its CAS number 1867512-42-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered attention due to their potential biological activities and structural features. The unique combination of functional groups in its molecular structure makes it a promising candidate for further investigation in drug discovery and development.

The molecular formula of Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate can be represented as C7H14N4O3. This structure incorporates several key features that contribute to its chemical and biological properties. The presence of a chiral center at the carbon atom adjacent to the amino group (3R-configuration) is particularly noteworthy, as it suggests the potential for enantioselective biological activity. Additionally, the triazole ring moiety, specifically the 2-methyl-2H-1,2,3-triazol-4-yl group, adds another layer of complexity and functionality to the molecule.

In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures, such as triazoles, due to their diverse biological activities. Triazoles have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group on the triazole ring further modulates its electronic properties and reactivity, potentially enhancing its biological efficacy.

The carboxylate group in Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate provides an additional site for interaction with biological targets. This group can participate in hydrogen bonding interactions with amino acid residues in proteins or other biomolecules, which is crucial for drug-receptor binding. Furthermore, the methyl ester group at the end of the molecule can be hydrolyzed under physiological conditions to release a free carboxylic acid group, which may alter the compound's pharmacokinetic profile.

Recent studies have highlighted the importance of chiral molecules in drug development. The enantiomeric purity of Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is critical for its biological activity. Racemic mixtures or impurities containing other enantiomers could lead to diminished efficacy or even adverse effects. Therefore, methods for the efficient synthesis and purification of this compound are essential for its further exploration.

The synthesis of Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate involves several key steps that require careful optimization. One approach involves the condensation of a suitable amino acid derivative with a triazole precursor under controlled conditions. The stereochemistry at the chiral center must be preserved throughout the synthesis to ensure the correct configuration of the final product. Additionally, protecting group strategies may be employed to safeguard sensitive functional groups during synthetic transformations.

In conclusion, Methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-ylopropanoate (CAS No. 1867512 - 42 - 2) is a compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in the development of new drugs and treatments.

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